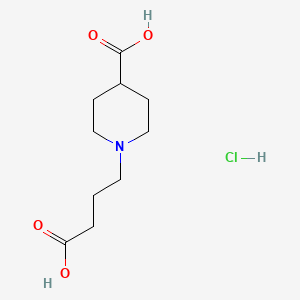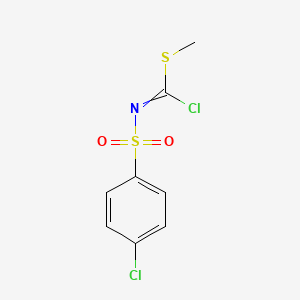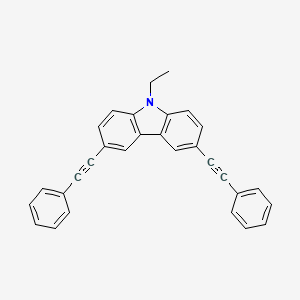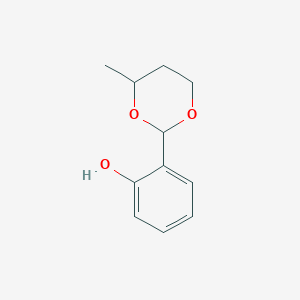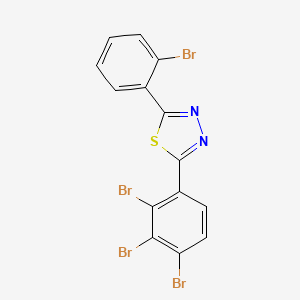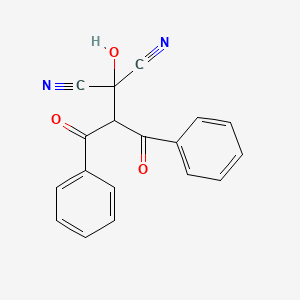
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile is a chemical compound with a complex structure that includes dioxo, diphenyl, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile typically involves the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a series of reactions including palladium-catalyzed cross-coupling and hydrolysis . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions can be influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological molecules . Industrial applications include its use in the production of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile include other dioxane and dioxolane derivatives, such as 1,3-dioxane and 1,3-dioxolane . These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
65305-73-9 |
|---|---|
Formule moléculaire |
C18H12N2O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)-2-hydroxypropanedinitrile |
InChI |
InChI=1S/C18H12N2O3/c19-11-18(23,12-20)15(16(21)13-7-3-1-4-8-13)17(22)14-9-5-2-6-10-14/h1-10,15,23H |
Clé InChI |
KGRVPKYDMIPSDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(C#N)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




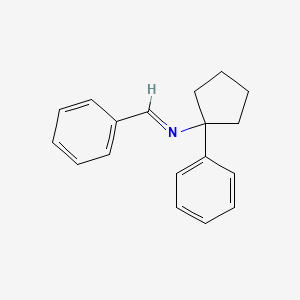
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
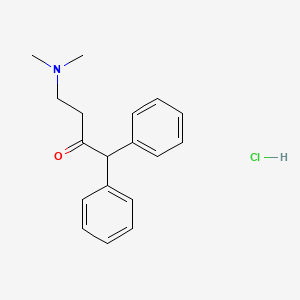


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
